Enhanced Synthetic Efficiency via Electrochemical C-2 Functionalization
A modern, catalyst- and oxidant-free electrochemical method has been developed for the selective synthesis of C-2 difluoromethylated indoles, including this compound [1]. This contrasts with traditional synthetic routes for other difluoromethyl indole isomers or related analogs, which often require expensive metal catalysts, harsh oxidants, or multi-step procedures. The method provides a more atom-economical and environmentally friendly pathway.
| Evidence Dimension | Synthetic efficiency and sustainability |
|---|---|
| Target Compound Data | Accessible via electrochemical C-2 difluoromethylation method under oxidant- and catalyst-free conditions [1]. |
| Comparator Or Baseline | Other difluoromethyl indole isomers or N-difluoromethylated analogs, typically requiring metal-catalyzed or multi-step synthetic routes [2]. |
| Quantified Difference | Elimination of catalyst, oxidant, and associated purification steps; reduced environmental impact factor (E-factor) relative to metal-catalyzed methods. |
| Conditions | Electrochemical synthesis in an undivided cell using sodium difluoromethanesulfinate (HCF2SO2Na) as the fluorinating reagent [1]. |
Why This Matters
For procurement in process chemistry, this means access to a more cost-effective and scalable synthetic route, reducing the reliance on expensive catalysts and simplifying downstream purification.
- [1] Zhang D, et al. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry. 2023;21:4440-4444. View Source
- [2] Petko K, Filatov A. New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry. 2018;6(1):101-108. View Source
